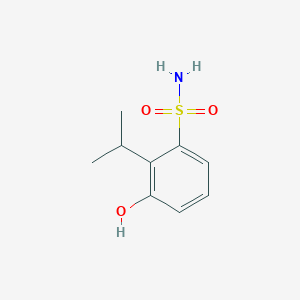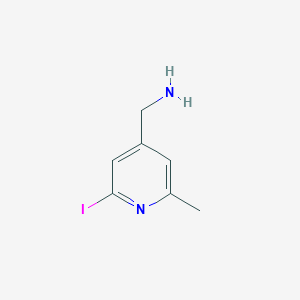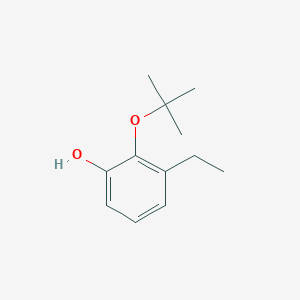
2-(Tert-butoxy)-3-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butoxy)-3-ethylphenol is an organic compound characterized by a tert-butoxy group and an ethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-ethylphenol typically involves the alkylation of 3-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{3-ethylphenol} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the product.
化学反応の分析
Types of Reactions
2-(Tert-butoxy)-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-(Tert-butoxy)-3-ethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-(Tert-butoxy)-3-ethylphenol involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity of the phenol ring, making it more susceptible to electrophilic aromatic substitution reactions. The ethyl group can also affect the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-(Tert-butoxy)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-(Tert-butoxy)-5-ethylphenol: Similar structure but with the ethyl group in a different position.
2-(Tert-butoxy)-3-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
2-(Tert-butoxy)-3-ethylphenol is unique due to the specific positioning of the tert-butoxy and ethyl groups, which can influence its reactivity and potential applications. The combination of these groups can provide distinct chemical properties that are not observed in similar compounds.
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
3-ethyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-7-6-8-10(13)11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChIキー |
OFXUTAAHGRAMMN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


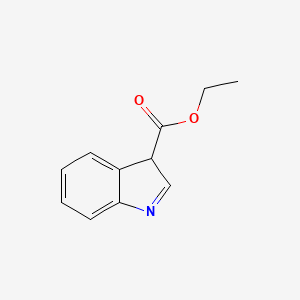
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
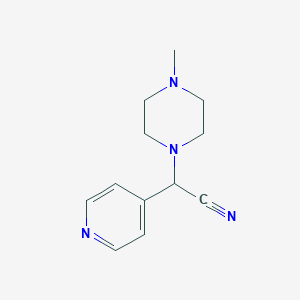
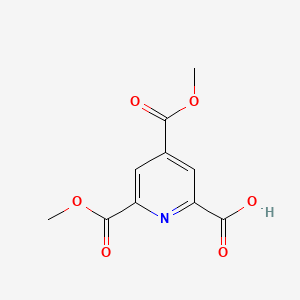
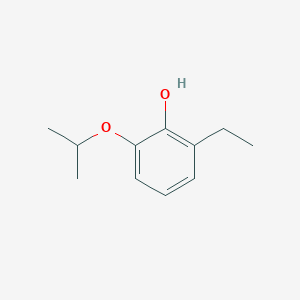
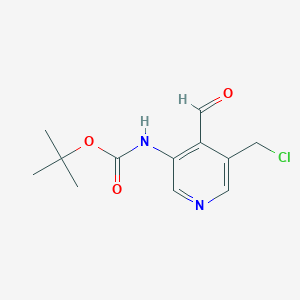
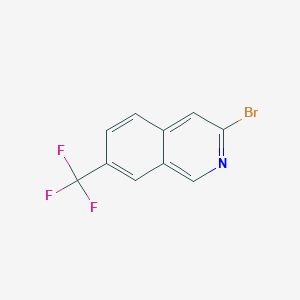
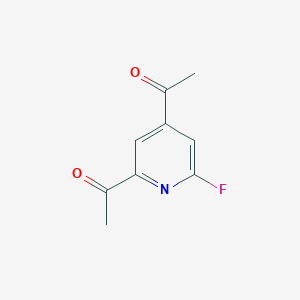
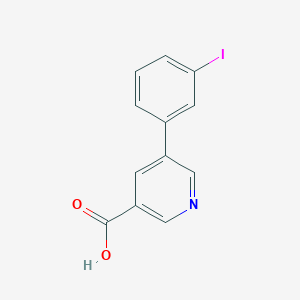
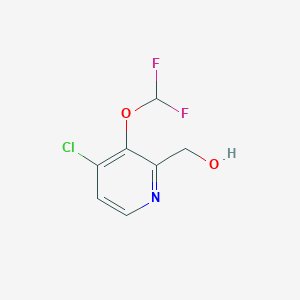
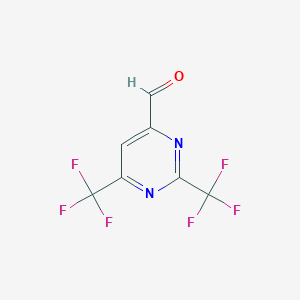
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
